molecular formula C9H4BrClIN B15123699 3-Bromo-4-chloro-7-iodo-quinoline

3-Bromo-4-chloro-7-iodo-quinoline

Cat. No.: B15123699
M. Wt: 368.39 g/mol
InChI Key: SAJQGSXBHZVFKD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-iodo-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-7-iodo-quinoline typically involves the halogenation of quinoline derivatives. One common method is the sequential halogenation of quinoline using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or nitrobenzene and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-7-iodo-quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-7-iodo-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-Chloro-7-iodoquinoline: Lacks the bromine atom, affecting its chemical properties and applications.

    3-Bromo-7-iodoquinoline:

Uniqueness

3-Bromo-4-chloro-7-iodo-quinoline is unique due to the presence of all three halogen atoms, which provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry, materials science, and chemical biology .

Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

3-bromo-4-chloro-7-iodoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H

InChI Key

SAJQGSXBHZVFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1I)Br)Cl

Origin of Product

United States

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